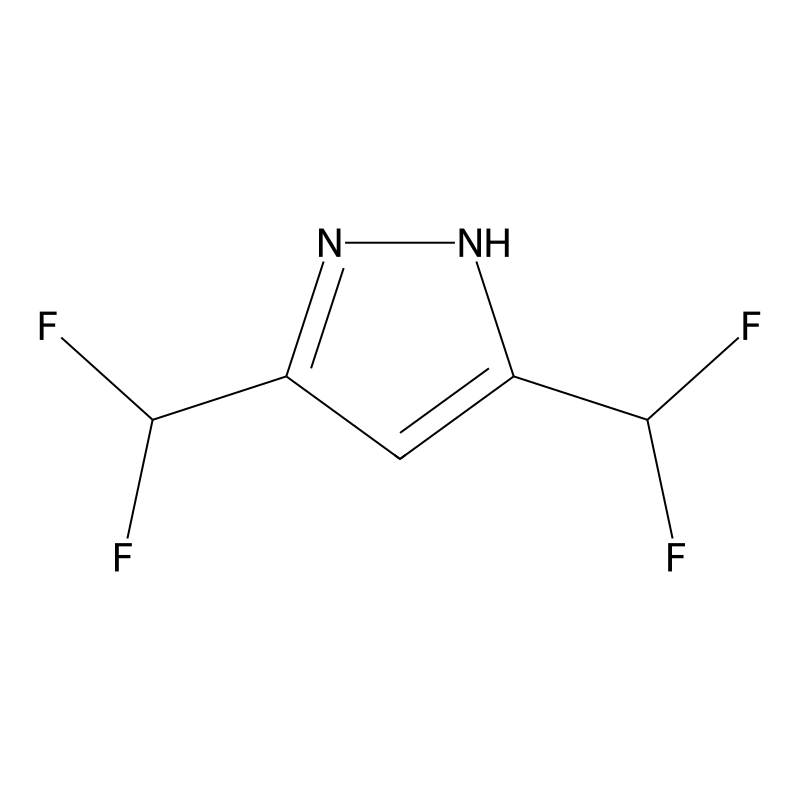3,5-bis(difluoromethyl)-1H-pyrazole

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis and Characterization:
3,5-bis(difluoromethyl)-1H-pyrazole is a heterocyclic compound with potential applications in various scientific fields. Its synthesis has been reported in several research publications, often involving the reaction of difluoromethyllithium with various precursors, such as N,N'-disubstituted hydrazines or 1,3-dipolar cycloadditions. [, ] Characterization of the synthesized compound typically involves techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity. [, ]
Potential Applications:
Research suggests that 3,5-bis(difluoromethyl)-1H-pyrazole may possess various properties and functionalities relevant to scientific research, including:
- Pharmaceutical Chemistry: The presence of the fluorine atoms and the pyrazole ring system might contribute to potential applications in medicinal chemistry. However, specific studies investigating its therapeutic potential are limited, and further research is necessary. []
- Material Science: The compound's unique structure and potential interaction with other molecules make it a candidate for investigation in material science applications. For example, research suggests it could be used as a ligand in coordination chemistry or as a building block for the development of new functional materials. [, ]
- Organic Chemistry: The compound's reactivity could be explored in various organic chemistry reactions due to the presence of the fluorine atoms and the pyrazole ring. This exploration could lead to the development of new synthetic methodologies or the discovery of novel functional groups. []
Current Research and Future Directions:
While research on 3,5-bis(difluoromethyl)-1H-pyrazole is ongoing, it is still in its early stages. Further investigations are needed to fully understand its properties, potential applications, and limitations. Future research directions could involve:
- Exploring its biological activity and potential for drug development.
- Investigating its interactions with other molecules and potential applications in material science.
- Studying its reactivity in organic synthesis and its potential as a building block for new molecules.
3,5-bis(difluoromethyl)-1H-pyrazole is a fluorinated heterocyclic compound characterized by the presence of two difluoromethyl groups attached to the 3 and 5 positions of the pyrazole ring. This compound exhibits significant chemical and biological properties due to the presence of fluorine atoms, which enhance its stability and reactivity. The molecular formula of 3,5-bis(difluoromethyl)-1H-pyrazole is C5H4F4N2, and it has a molecular weight of 182.09 g/mol. Its structure contributes to its unique interactions in various
- Nucleophilic Substitution: The difluoromethyl groups can undergo nucleophilic attack, leading to the formation of various derivatives.
- Condensation Reactions: It can react with aldehydes or ketones to form pyrazole-based derivatives through condensation.
- Electrophilic Aromatic Substitution: The electron-withdrawing nature of the difluoromethyl groups makes the compound susceptible to electrophilic substitution reactions .
The biological activity of 3,5-bis(difluoromethyl)-1H-pyrazole has been explored in various studies. It has shown potential as:
- Antimicrobial Agent: Exhibiting activity against certain bacterial strains.
- Anticancer Properties: Some derivatives have been investigated for their potential to inhibit cancer cell proliferation.
- Inhibitory Effects on Enzymes: It may act as an inhibitor for specific enzymes involved in metabolic pathways, contributing to its therapeutic potential .
Several methods have been developed for synthesizing 3,5-bis(difluoromethyl)-1H-pyrazole:
- Direct Fluorination: Involves the treatment of pyrazole with difluoromethylating agents under specific conditions.
- Multistep Synthesis: A combination of reactions starting from simpler pyrazole derivatives that are subsequently fluorinated.
- Microwave-Assisted Synthesis: This method enhances reaction rates and yields through microwave irradiation, allowing for more efficient synthesis .
3,5-bis(difluoromethyl)-1H-pyrazole finds applications in various fields:
- Pharmaceuticals: As a building block for developing new drugs with enhanced efficacy and reduced toxicity.
- Agricultural Chemicals: Used in the formulation of herbicides or fungicides due to its biological activity.
- Material Science: Incorporated into polymers and materials that require specific thermal or chemical properties .
Interaction studies involving 3,5-bis(difluoromethyl)-1H-pyrazole focus on its binding affinities with biological targets:
- Protein-Ligand Interactions: Studies have shown how this compound interacts with various proteins, influencing their activity and stability.
- Receptor Binding Studies: Investigations into how it binds to specific receptors can provide insights into its pharmacological effects .
Several compounds share structural similarities with 3,5-bis(difluoromethyl)-1H-pyrazole. Here are some notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 3,5-bis(trifluoromethyl)-1H-pyrazole | Contains trifluoromethyl groups instead of difluoromethyl | Higher electronegativity; different reactivity |
| 4-difluoromethyl-1H-pyrazole | Difluoromethyl group at position 4 | Different biological activity profile |
| 3-(trifluoromethyl)-1H-pyrazole | Trifluoromethyl group at position 3 | Enhanced lipophilicity |
The uniqueness of 3,5-bis(difluoromethyl)-1H-pyrazole lies in its specific substitution pattern and the resultant electronic properties imparted by the difluoromethyl groups, which affect its reactivity and biological interactions compared to other similar compounds .








